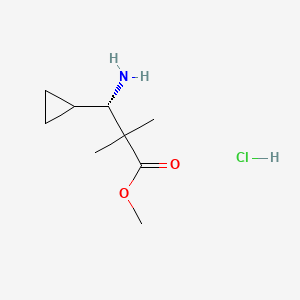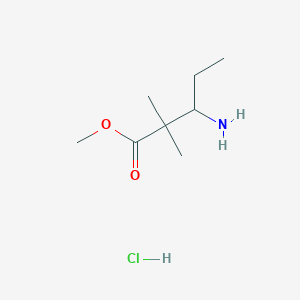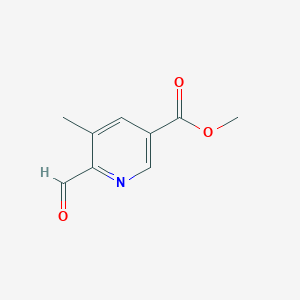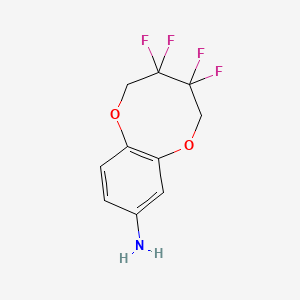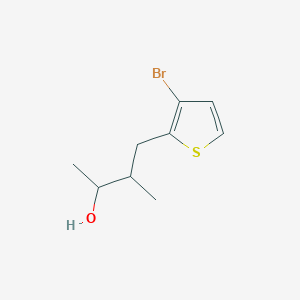
4-(3-Bromothiophen-2-yl)-3-methylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromothiophen-2-yl)-3-methylbutan-2-ol is an organic compound that features a brominated thiophene ring attached to a butanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromothiophen-2-yl)-3-methylbutan-2-ol typically involves the bromination of thiophene followed by the attachment of the butanol moiety. One common method involves the use of Suzuki cross-coupling reactions, where 3-bromothiophene-2-carbaldehyde is reacted with appropriate boronic acids in the presence of palladium catalysts . The reaction conditions often include the use of glacial acetic acid and specific temperatures to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki cross-coupling reactions, utilizing automated reactors and optimized conditions to ensure consistent quality and yield. The use of advanced catalysts and continuous flow systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Bromothiophen-2-yl)-3-methylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the brominated thiophene ring into a more saturated form.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated thiophene derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-Bromothiophen-2-yl)-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 4-(3-Bromothiophen-2-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-methylaniline: A related compound with similar structural features.
3-Bromothiophene-2-carbaldehyde: Another brominated thiophene derivative used in similar synthetic applications.
Uniqueness
4-(3-Bromothiophen-2-yl)-3-methylbutan-2-ol is unique due to its combination of a brominated thiophene ring and a butanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C9H13BrOS |
|---|---|
Poids moléculaire |
249.17 g/mol |
Nom IUPAC |
4-(3-bromothiophen-2-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C9H13BrOS/c1-6(7(2)11)5-9-8(10)3-4-12-9/h3-4,6-7,11H,5H2,1-2H3 |
Clé InChI |
QPLYNCYXKQHUMR-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=C(C=CS1)Br)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


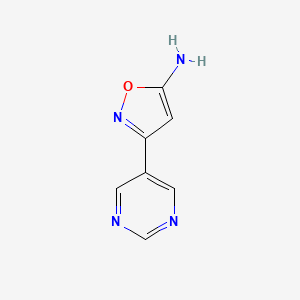
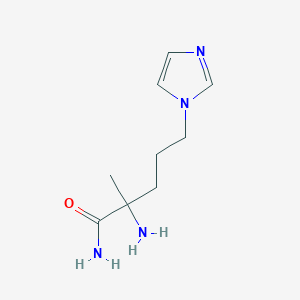

![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride](/img/structure/B13578975.png)
![3-{1-[methyl({[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl})amino]ethyl}phenol](/img/structure/B13578980.png)

![N-[(1,1-Dimethylethoxy)carbonyl]phenylalanine 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester](/img/structure/B13578985.png)

